

Co-occurring Mutations Modulate Alpelisib Response: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Alpelisib	
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For researchers, scientists, and drug development professionals, understanding the intricate interplay of genomic alterations is paramount for optimizing targeted cancer therapies. This guide provides an objective comparison of **Alpelisib**'s performance in the presence of various co-occurring mutations, supported by experimental data and detailed methodologies.

Alpelisib, a selective PI3Kα inhibitor, has demonstrated significant clinical benefit in patients with PIK3CA-mutated, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. However, the efficacy of **Alpelisib** can be influenced by the presence of other genomic alterations. This guide summarizes key findings on the impact of these co-mutations, offering a valuable resource for preclinical and clinical research.

Impact of Co-occurring Mutations on Alpelisib Efficacy: A Data-Driven Overview

The following tables summarize the quantitative data from recent studies investigating the impact of co-occurring mutations on **Alpelisib** response in HR+/HER2- metastatic breast cancer.



Co-occurring Mutation	Patient Cohort	Alpelisib + Endocrine Therapy Outcome	Control (Endocrine Therapy Alone) Outcome	Reference
ESR1	Retrospective analysis of HR+/HER2- mBC patients	Median duration of treatment: 4.24 months	Median duration of treatment (PIK3CA only): 7.23 months	[1]
Partial response or better: 20%	Partial response or better (PIK3CA only): 30%	[1]		
Overall Survival (OS): 98 months	Overall Survival (OS) (PIK3CA only): 138 months	[1]		
SOLAR-1 Phase III trial analysis	Median Progression-Free Survival (mPFS): ~12 months	mPFS: ~6.5 months	[2]	
PTEN (loss-of- function)	Phase I/II trial of Alpelisib + Aromatase Inhibitor	Identified in 25% of patients with resistance	Not Applicable	[3]
FGFR1	SOLAR-1 Phase III trial analysis	mPFS: 12.7 months	mPFS: 3.8 months	[2]
FGFR2	SOLAR-1 Phase III trial analysis	mPFS: 9.6 months	mPFS: 2.8 months	[2]
TP53	SOLAR-1 Phase III trial analysis	Trend towards clinical benefit (HR, 0.49)	Not Applicable	[4]





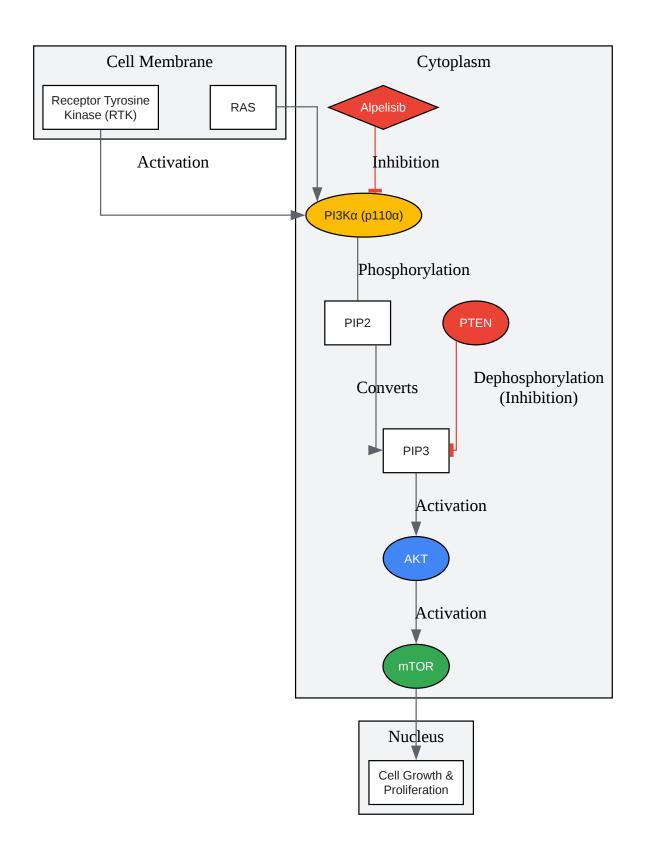


KRAS	Phase Ib study of Alpelisib + Letrozole	Did not derive clinical benefit	Not Applicable	[5]
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Signaling Pathways and Mechanisms of Resistance

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Activating mutations in PIK3CA, the gene encoding the p110 α catalytic subunit of PI3K, lead to pathway hyperactivation and are a key driver in many cancers. **Alpelisib** selectively inhibits the p110 α isoform, thereby blocking downstream signaling. However, co-occurring mutations can circumvent this blockade through various mechanisms.





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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Alpelisib**.



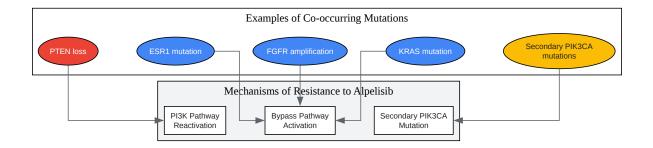


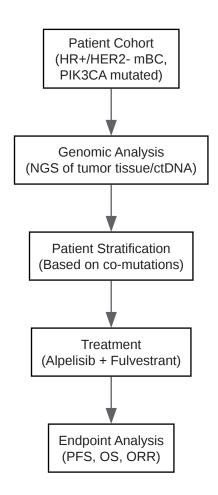


Co-occurring mutations can confer resistance to **Alpelisib** through several mechanisms:

- Reactivation of the PI3K pathway: Loss-of-function mutations in the tumor suppressor gene PTEN, which negatively regulates the PI3K pathway, can lead to pathway reactivation despite PI3Kα inhibition.[3][6]
- Activation of bypass signaling pathways: Alterations in genes such as ESR1, FGFR1/2, and KRAS can activate parallel signaling pathways that promote cell survival and proliferation, thereby reducing the tumor's dependence on the PI3K pathway.[1][2][5]
- Secondary mutations in PIK3CA: The emergence of secondary mutations within the PIK3CA gene itself can alter the drug-binding site and reduce the efficacy of Alpelisib.[7][8]







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